N-(4-iodophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Overview
Description
N-(4-iodophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of benzamides and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood. However, studies have suggested that this compound exerts its biological activity by modulating different signaling pathways such as the MAPK/ERK pathway, the PI3K/AKT pathway, and the NF-κB pathway. This compound also interacts with different cellular targets such as DNA, RNA, and proteins.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have different biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit angiogenesis (formation of new blood vessels), and modulate the expression of different genes involved in cancer progression. This compound also has antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress-induced damage and inflammation.
Advantages and Limitations for Lab Experiments
N-(4-iodophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity against cancer cells, which can reduce the risk of toxicity to normal cells. This compound is also relatively easy to synthesize and purify, which makes it suitable for large-scale production.
One of the limitations is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. This compound also has a short half-life, which can limit its therapeutic potential. Another limitation is its potential toxicity to normal cells at high concentrations, which can limit its clinical applications.
Future Directions
N-(4-iodophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has several future directions for scientific research. One of the directions is to develop more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is to optimize the chemical structure of the compound to improve its solubility and pharmacokinetic properties.
Another direction is to investigate the mechanism of action of the compound in more detail to identify its cellular targets and signaling pathways. This can provide insights into the development of more potent and selective analogs of the compound.
Finally, future research can focus on the preclinical and clinical evaluation of the compound for its potential applications in cancer therapy and neuroprotection. This can provide valuable information on the safety, efficacy, and pharmacokinetic properties of the compound, which can inform the development of novel therapeutic agents.
Scientific Research Applications
N-(4-iodophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of application is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against different types of cancer cells such as breast cancer, lung cancer, and leukemia. This compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells.
Another area of application is in the field of neuroscience. Studies have shown that N-(4-iodophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has a neuroprotective effect against oxidative stress-induced damage in neuronal cells. This compound also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-iodophenyl)-3-(2-oxochromen-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14INO3/c23-17-8-10-18(11-9-17)24-21(25)16-6-3-5-14(12-16)19-13-15-4-1-2-7-20(15)27-22(19)26/h1-13H,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPUOWMUMWHMMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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